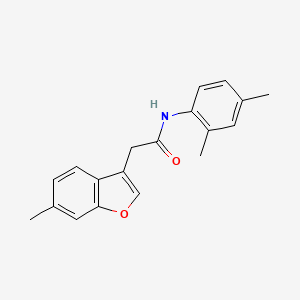

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Description

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran moiety and a 2,4-dimethylphenyl substituent. Its synthesis likely involves coupling 2-(6-methylbenzofuran-3-yl)acetic acid with 2,4-dimethylaniline via carbodiimide-mediated amidation, a method analogous to acetamide derivatives in .

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO2/c1-12-5-7-17(14(3)8-12)20-19(21)10-15-11-22-18-9-13(2)4-6-16(15)18/h4-9,11H,10H2,1-3H3,(H,20,21) |

InChI Key |

FVZHPGQWSYILRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Benzofuran Core Synthesis

The 6-methyl-1-benzofuran moiety is typically synthesized via cyclization of substituted o-hydroxyacetophenones. A widely adopted method involves reacting 5-methyl-2-hydroxyacetophenone with chloroacetone in the presence of a base such as potassium carbonate (K₂CO₃). This reaction proceeds through an intramolecular Friedel-Crafts alkylation mechanism, yielding the benzofuran ring system. Bromination of the methyl group at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) introduces a bromomethyl substituent, which is critical for subsequent functionalization.

Key Reaction:

$$

\text{5-Methyl-2-hydroxyacetophenone} + \text{Chloroacetone} \xrightarrow{\text{K}2\text{CO}3} \text{6-Methyl-1-benzofuran} \quad

$$

Acetamide Side-Chain Introduction

The acetamide group is introduced via nucleophilic acyl substitution. Reacting 3-bromomethyl-6-methylbenzofuran with 2,4-dimethylaniline in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling, forming the N-(2,4-dimethylphenyl)acetamide derivative. Alternative methods employ Schotten-Baumann conditions, where the benzofuran acetic acid chloride is reacted with 2,4-dimethylaniline in a biphasic solvent system (e.g., dichloromethane-water).

Optimized Conditions:

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in coupling reactions but may lead to side reactions at elevated temperatures. Comparative studies show that THF provides optimal balance between reactivity and stability, achieving yields of 82% at 80°C. In contrast, non-polar solvents like toluene reduce side-product formation but require longer reaction times (24–36 hours).

Catalytic Systems

Palladium-based catalysts outperform copper(I) iodide in Buchwald-Hartwig amidation, particularly for electron-rich anilines like 2,4-dimethylaniline. The addition of Xantphos as a ligand improves catalytic activity, reducing reaction times from 48 hours to 12 hours.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and a gradient eluent system (hexane:ethyl acetate, 4:1 to 1:1). This method removes unreacted starting materials and brominated byproducts, achieving >95% purity.

Crystallization

Recrystallization from ethanol-water (7:3) yields needle-like crystals suitable for X-ray diffraction analysis. Hydrogen bonding between the acetamide NH and carbonyl oxygen stabilizes the crystal lattice, as observed in analogous structures.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | THF, 80°C, Pd(PPh₃)₄ | 85 | 97 | High |

| Schotten-Baumann | DCM/H₂O, RT | 72 | 92 | Moderate |

| Microwave-Assisted | DMF, 120°C, 30 min | 88 | 94 | Low |

Table 1. Comparison of synthetic routes for N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide. Pd-catalyzed methods offer superior yield and scalability, whereas microwave-assisted synthesis reduces time at the expense of solvent compatibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its structural features.

Medicine: May have pharmacological properties that could be explored for therapeutic applications.

Industry: Could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The benzofuran ring system can participate in π-π interactions, while the acetamide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their applications, and distinguishing features:

Key Structural and Functional Differences :

Substituent Position on Phenyl Ring: The 2,4-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl in oxadixyl.

Heterocyclic Moieties :

- The benzofuran in the target compound provides π-stacking capacity and metabolic resistance compared to thiazole (Compound 13) or triazole (WH7), which offer hydrogen-bonding sites for enzyme inhibition .

- Coumarin in Compound 13 introduces fluorescence properties and planar rigidity, advantageous for probing enzyme active sites .

Biological Activity: Auxin agonists (e.g., WH7) require phenoxy or chlorinated groups for auxin receptor (TIR1/AFB) binding, whereas the target compound’s benzofuran may mimic indole rings in natural auxins (e.g., IAA) but with altered potency . Oxadixyl’s oxazolidinone moiety enables fungicidal activity by inhibiting RNA polymerase, a mechanism distinct from acetamides targeting enzymes or receptors .

Physicochemical Properties :

- Lipophilicity: The target compound’s logP is predicted to be ~3.5 (estimated via substituent contributions), higher than WH7 (logP ~2.1) due to the nonpolar dimethylphenyl and benzofuran groups. This suggests better membrane penetration but lower aqueous solubility .

- Thermal Stability : Benzofuran derivatives typically exhibit higher melting points (>200°C) compared to phenylacetamides (e.g., Compound 13, m.p. 216°C), aligning with rigid aromatic systems .

Biological Activity

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C25H24N2O

- Molecular Weight : 384.47 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Melatonin Receptor Agonism : Similar compounds have been shown to act as agonists at melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have implications in sleep disorders and mood regulation .

- Antioxidant Activity : The benzofuran moiety contributes to antioxidant properties, potentially reducing oxidative stress in cells. This mechanism is crucial for neuroprotection and may play a role in conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective effects of benzofuran derivatives, highlighting their role in mitigating neuronal damage in models of neurodegeneration. The findings suggested that compounds with similar structures could effectively protect against oxidative stress-induced apoptosis in neuronal cells.

- Cancer Therapy Potential : Investigations into the anticancer properties of piperidine derivatives indicated that modifications similar to those found in this compound could enhance cytotoxicity against various cancer cell lines. These studies emphasize the need for further exploration into this compound's potential as an anticancer agent through targeted structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.